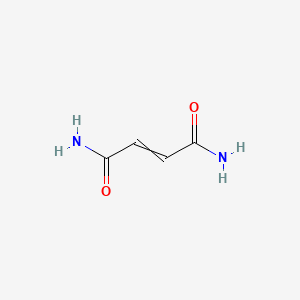
2,2'-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) is an organic compound that features a unique structure combining naphthalene and fluorene units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) typically involves the reaction of 9,9-dimethyl-9H-fluorene with naphthalene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the fluorene and naphthalene units are coupled in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts alkylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Br2, Cl2, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Materials Science: Employed in the synthesis of novel polymers and materials with unique electronic and optical characteristics.
Chemistry: Acts as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine: Investigated for potential use in bioimaging and as a fluorescent probe due to its strong fluorescence [][3].
作用機序
The mechanism by which 2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and bioimaging. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .
類似化合物との比較
Similar Compounds
9,9-Bis(6-hydroxy-2-naphthyl)fluorene: Similar structure but with hydroxyl groups, used in organic electronics and materials science.
2,2’-((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy)diethanol: Another related compound with different functional groups, used in similar applications .
Uniqueness
2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) is unique due to its specific combination of naphthalene and fluorene units, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and stability.
特性
CAS番号 |
653599-46-3 |
|---|---|
分子式 |
C40H32 |
分子量 |
512.7 g/mol |
IUPAC名 |
2-[6-(9,9-dimethylfluoren-2-yl)naphthalen-2-yl]-9,9-dimethylfluorene |
InChI |
InChI=1S/C40H32/c1-39(2)35-11-7-5-9-31(35)33-19-17-29(23-37(33)39)27-15-13-26-22-28(16-14-25(26)21-27)30-18-20-34-32-10-6-8-12-36(32)40(3,4)38(34)24-30/h5-24H,1-4H3 |
InChIキー |
FDUYKYYKFXTXJC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


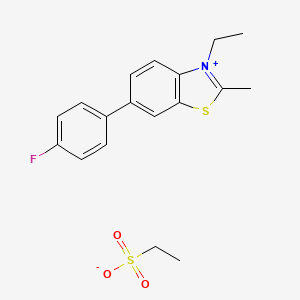

![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)
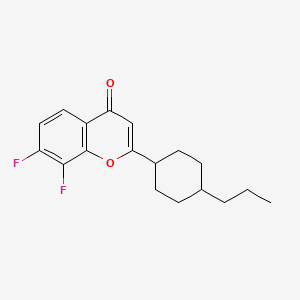
![1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-](/img/structure/B12520230.png)
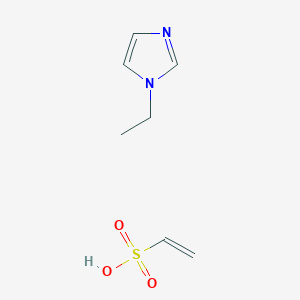
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
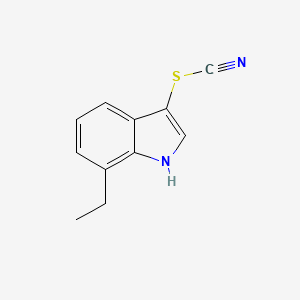
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
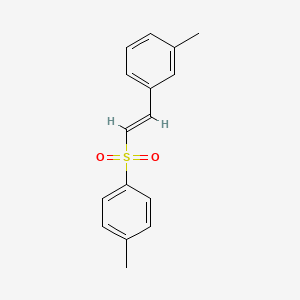
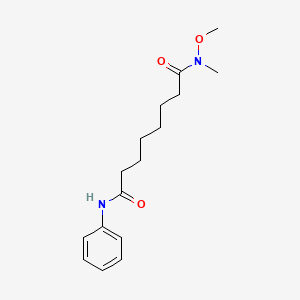
![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
